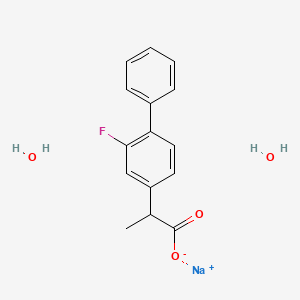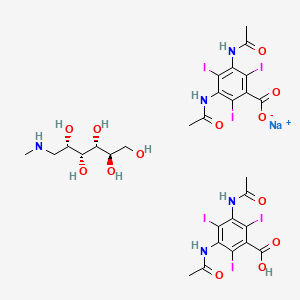
Flurbiprofen Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flurbiprofen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivatives class. It is commonly used for its antipyretic, analgesic, and anti-inflammatory properties. This compound is often utilized in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . Additionally, it is used topically in ophthalmic solutions to prevent intraoperative miosis during ocular surgery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flurbiprofen Sodium can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-fluoro-4-biphenylacetic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound dihydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The crystallization step is crucial in obtaining the dihydrate form, which is essential for its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Flurbiprofen Sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Flurbiprofen Sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with various biological targets.
Biology: Research on its effects on cellular processes and its potential as a therapeutic agent for inflammatory diseases.
Industry: It is used in the formulation of pharmaceutical products, including tablets and ophthalmic solutions.
Wirkmechanismus
Flurbiprofen Sodium exerts its effects by inhibiting the cyclo-oxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins play a key role in the inflammatory response, and their inhibition leads to reduced inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, with some selectivity towards COX-1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Ketoprofen: Structurally related to flurbiprofen, used for similar therapeutic purposes.
Fenoprofen: Shares a similar mechanism of action and is used to treat similar conditions.
Uniqueness
Flurbiprofen Sodium is unique due to its specific structural features, such as the presence of a fluorine atom, which can influence its pharmacokinetic and pharmacodynamic properties . Additionally, its use in ophthalmic solutions for preventing intraoperative miosis sets it apart from other NSAIDs .
Eigenschaften
Molekularformel |
C15H16FNaO4 |
|---|---|
Molekulargewicht |
302.27 g/mol |
IUPAC-Name |
sodium;2-(3-fluoro-4-phenylphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C15H13FO2.Na.2H2O/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;;;/h2-10H,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
GNMBMOULKUXEQF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)





![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate](/img/structure/B1260106.png)




![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)
